molecular formula C18H19N5 B608196 JJ1 CAS No. 1225170-16-0

JJ1

Cat. No. B608196
CAS RN: 1225170-16-0
M. Wt: 305.39
InChI Key: OSPJPUOPPMACFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JJ1 is a potent, direct, and selective inhibitor of thrombin, which inhibits human platelet aggregation induced by thrombin in a concentration-dependent manner.

Scientific Research Applications

JJ1 Steel in Fusion Reactors

This compound steel, developed through a collaboration between the Japan Atomic Energy Research Institute (now QST) and Japan Steel Works, Ltd., is a nonmagnetic steel exhibiting excellent mechanical and metallurgical properties at liquid helium temperatures (4 K). It has been chosen as the structural material for the superconducting magnet coils of fusion reactors, demonstrating good weldability and suitability for the Toroidal field (TF) coil of the International Thermonuclear Experimental Reactor (Nishimoto, 2019).

Antithrombotic Properties of this compound

In a biomedical context, this compound is identified as a novel small-molecule thrombin inhibitor with potent anticoagulant effects, demonstrating significant promise in the management of thrombotic disorders. This compound was found to inhibit human α-thrombin with high selectivity and efficacy, highlighting its potential for clinical applications in preventing thrombosis (Lee et al., 2017).

This compound Steel's Microstructure and Cryogenic Properties

Research on austenitic stainless steels this compound and JN1 focused on their microstructural evolution and its impact on fracture toughness at cryogenic temperatures. These materials, developed for superconducting magnets in fusion experimental reactors, exhibit changes in fracture toughness after isothermal aging, with this compound showing resilience due to its composition (Saucedo-Muñoz et al., 2000).

This compound in Ribosome Biogenesis

This compound is also a cytosolic J-protein in Saccharomyces cerevisiae associated with 60S ribosomal particles, playing a significant role in ribosome biogenesis. Unlike other J-proteins associated with nascent polypeptide chains, this compound is involved in a late cytosolic step of the biogenesis of 60S ribosomal subunits, highlighting its importance in cellular processes and protein synthesis (Meyer et al., 2007).

Advanced Fabrication Processes for Superconductor Electronics

In the field of superconductor electronics, research discusses the development of fabrication processes that include Josephson junctions (JJs) near the top of the stack composed of superconducting layers. This study explores the uniformity of JJ critical current across wafers and the advancements in fabrication processes to enhance the performance and integration scale of superconductor electronics (Tolpygo et al., 2019).

properties

CAS RN

1225170-16-0

Molecular Formula

C18H19N5

Molecular Weight

305.39

IUPAC Name

4-N-Cyclopentyl-2-N-pyridin-4-ylquinazoline-2,4-diamine

InChI

InChI=1S/C18H19N5/c1-2-6-13(5-1)20-17-15-7-3-4-8-16(15)22-18(23-17)21-14-9-11-19-12-10-14/h3-4,7-13H,1-2,5-6H2,(H2,19,20,21,22,23)

InChI Key

OSPJPUOPPMACFZ-UHFFFAOYSA-N

SMILES

C1(NC2=CC=NC=C2)=NC(NC3CCCC3)=C4C=CC=CC4=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JJ-1;  JJ1;  JJ 1;  ZINC-41152207;  ZINC41152207;  ZINC 41152207

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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